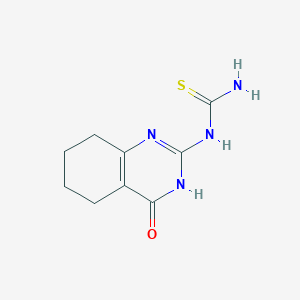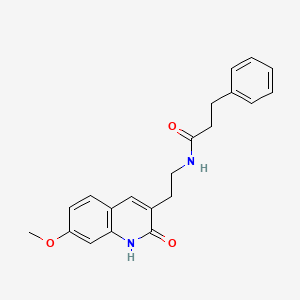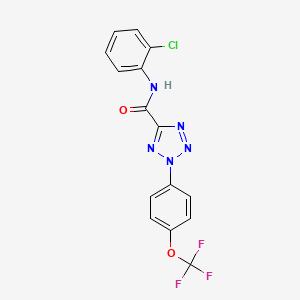
N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders. This drug is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of intracellular signaling pathways in the brain. The inhibition of PDE2A by TAK-915 has been shown to enhance the levels of cyclic nucleotides, which are critical for the proper functioning of neurons.
Aplicaciones Científicas De Investigación
Antitumor Applications
Research has demonstrated the antitumor properties of imidazotetrazines, which share a similar structural motif with the compound . These compounds have shown curative activity against leukemia, acting potentially as prodrug modifications to release active agents in the body (Stevens et al., 1984).
Anticancer Activity
Tetrazole derivatives, which bear structural resemblance to the compound of interest, have been synthesized and evaluated for their anticancer activity against various cell lines. These studies underscore the importance of the tetrazole ring in conferring biological activity, suggesting potential research avenues for similar compounds (Cai et al., 2016).
Antipathogenic Activity
Carboxamide derivatives have been synthesized and tested for their antipathogenic activity, particularly against bacterial strains capable of forming biofilms. These studies highlight the versatility of carboxamide derivatives in developing novel antimicrobial agents (Limban et al., 2011).
NF-κB and AP-1 Gene Expression Inhibition
Compounds with a similar structure have been investigated for their ability to inhibit NF-κB and AP-1 transcription factors, which play critical roles in inflammation and cancer. These studies offer insights into the therapeutic potential of structurally related compounds in treating diseases associated with these transcription factors (Palanki et al., 2000).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of N-(arylcarbamothioyl) derivatives reveals the diverse chemical properties and potential applications of these compounds, ranging from materials science to pharmacology (Özer et al., 2009).
Chemical Sensing and Environmental Monitoring
Studies on tetraphenylethene derivatives that exhibit aggregation-induced emission (AIE) demonstrate their potential for chemical sensing and environmental monitoring, suggesting similar applications for compounds with related structural features (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O2/c16-11-3-1-2-4-12(11)20-14(25)13-21-23-24(22-13)9-5-7-10(8-6-9)26-15(17,18)19/h1-8H,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELJTZNINAFMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)

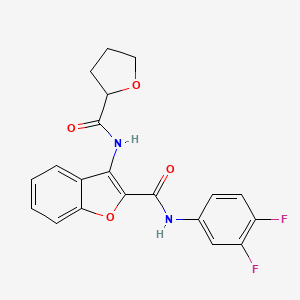
![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)


![5-(5-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)
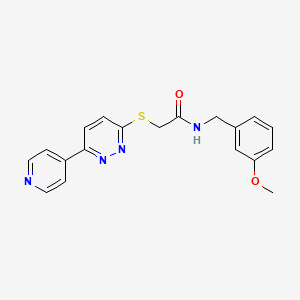
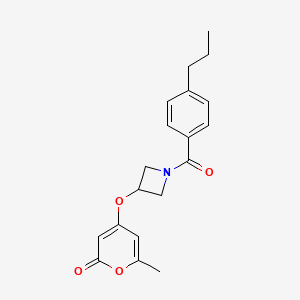
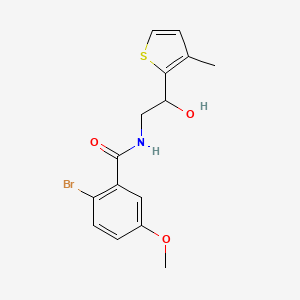
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)
